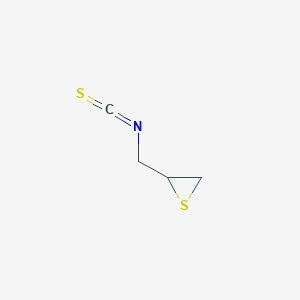

2-(Isothiocyanatomethyl)thiirane

Description

2-(Isothiocyanatomethyl)thiirane is a thiirane derivative featuring a three-membered sulfur-containing ring (C₂H₄S) substituted with an isothiocyanate (-N=C=S) group via a methylene bridge. Its molecular formula is C₄H₅NS₂, with a molecular weight of 131.22 g/mol. The compound’s reactivity arises from the strained thiirane ring and the electrophilic isothiocyanate group, enabling participation in cycloaddition, nucleophilic ring-opening, and polymer modification reactions.

Properties

CAS No. |

59288-35-6 |

|---|---|

Molecular Formula |

C4H5NS2 |

Molecular Weight |

131.2 g/mol |

IUPAC Name |

2-(isothiocyanatomethyl)thiirane |

InChI |

InChI=1S/C4H5NS2/c6-3-5-1-4-2-7-4/h4H,1-2H2 |

InChI Key |

XQKUODYJZOKVEA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(S1)CN=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Isothiocyanatomethyl)thiirane can be synthesized through the reaction of 2-chloromethylthiirane with ammonium isothiocyanate. This reaction typically occurs in an aprotic solvent like acetonitrile (MeCN) and in the presence of a base such as potassium hydroxide (KOH) . Another method involves the reaction of thiirane with phenyl isothiocyanate, which can be catalyzed by lithium chloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(Isothiocyanatomethyl)thiirane are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

2-(Isothiocyanatomethyl)thiirane undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

Ring-Opening Reactions: The strained thiirane ring can be opened by nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines and thiols.

Solvents: Aprotic solvents like acetonitrile (MeCN) are often used.

Catalysts: Bases such as potassium hydroxide (KOH) and lithium chloride (LiCl) can catalyze reactions involving 2-(Isothiocyanatomethyl)thiirane

Major Products Formed

Thietanylpyrazole: Formed from the reaction with 3,5-dibromo-4-nitropyrazole in aqueous medium.

N-phenyl-1,3-dithiolan-2-imine: Formed from the reaction with phenyl isothiocyanate.

Scientific Research Applications

2-(Isothiocyanatomethyl)thiirane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isothiocyanatomethyl)thiirane involves the reactivity of its isothiocyanate group and the strained thiirane ring. The isothiocyanate group can react with nucleophiles, leading to the formation of various products. The thiirane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions .

Comparison with Similar Compounds

Comparison with Similar Thiirane Derivatives

Structural and Functional Comparisons

Table 1: Structural and Physical Properties

Reactivity and Stability

Thermal Stability

- 2-(Isothiocyanatomethyl)thiirane : Predicted to decompose at lower temperatures due to electron-withdrawing -N=C=S group increasing ring strain. Comparable to substituted thiiranes, which desulfurize to alkenes at 150–250°C .

- SB-3CT : Stable up to 200°C; sulfonyl group stabilizes the ring via resonance .

- Trimethylthiirane : Decomposes above 250°C; bulky methyl groups reduce ring strain .

Ring-Opening Mechanisms

- 2-(Isothiocyanatomethyl)thiirane : Nucleophilic attack at sulfur opens the ring, forming a dithiolane or alkene. The isothiocyanate group may participate in subsequent reactions (e.g., with amines) .

- SB-3CT : Deprotonation at the methylene adjacent to sulfonyl initiates ring-opening, critical for MMP inhibition .

- ETBAA : Ring-opening via anhydride crosslinking in polymers, enhanced by H-bonding motifs .

Polymer Chemistry

- Thiirane-POSS Composites : Thiiranes like octakis[(3-thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane improve epoxy resin thermal stability (10–20°C increase in decomposition temperature) .

- 2-(Isothiocyanatomethyl)thiirane: Potential crosslinker for polyurethanes or epoxy resins, leveraging isothiocyanate-amine reactions.

Medicinal Chemistry

Research Findings and Data

Table 2: Thermal and Reactivity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.